N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide - 2034312-23-5

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Catalog Number: EVT-2781856
CAS Number: 2034312-23-5
Molecular Formula: C19H18N4O3
Molecular Weight: 350.378
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

Compound Description: SR141716A is a potent and selective antagonist for the CB1 cannabinoid receptor. [, , , , , , , , , , ] It competitively antagonizes the effects of cannabinoid agonists like WIN55212-2, and acts as an inverse agonist by producing opposite current effects when applied alone. [] Studies have shown that SR141716A's inverse agonism is dependent on its interaction with the amino acid lysine (K3.28(192)) in the CB1 receptor. [] SR141716A is also known to reduce ethanol and sucrose consumption in mice and rats, and food intake in both fasted and non-deprived rats. []

5-(4-chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

Compound Description: VCHSR is an analog of SR141716A that lacks hydrogen bonding potential at the C3 position of the pyrazole ring. [] This structural difference leads to VCHSR acting as a neutral antagonist at the CB1 receptor, as opposed to the inverse agonism exhibited by SR141716A. [] This finding highlights the importance of the C3 substituent in determining the functional activity of pyrazole-based cannabinoid receptor ligands.

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

Compound Description: SR147778 is a highly potent, selective, and orally active antagonist for the CB1 receptor. [, ] It exhibits nanomolar affinity for both rat brain and human CB1 receptors, but has low affinity for CB2 receptors. [, ] SR147778 antagonizes various pharmacological effects induced by cannabinoid agonists, including hypothermia, analgesia, and alterations in gastrointestinal transit. [, ] It also reduces ethanol and sucrose consumption in rodents, as well as food intake in both fasted and non-deprived rats. [, ]

3‐(butan‐2‐yl)‐6‐(2,4‐difluoroanilino)‐1,3‐dihydro‐2H‐imidazo[4,5‐b]pyridin‐2‐one (1)

Compound Description: This compound, referred to as compound "1" in the study, [] served as a lead compound for the development of novel p38 mitogen-activated protein (MAP) kinase inhibitors. Researchers designed and synthesized hybrid compounds by linking the imidazo[4,5-b]pyridin-2-one core of compound "1" with a p-methylbenzamide fragment to enhance inhibitory activity against tumor necrosis factor-α (TNF-α) production in human whole blood (hWB) cell assays. []

3‐(3‐tert‐butyl‐2‐oxo‐2,3‐dihydro‐1H‐imidazo[4,5‐b]pyridin‐6‐yl)‐4‐methyl‐N‐(1‐methyl‐1H‐pyrazol‐3‐yl)benzamide (25)

Compound Description: Compound "25" is a potent p38 MAP kinase inhibitor that exhibits superior suppression of TNF-α production in hWB cells and significant in vivo efficacy in a rat model of collagen-induced arthritis (CIA). [] This compound was developed based on the structure of compound "1" by incorporating the p-methylbenzamide fragment. []

Properties

CAS Number

2034312-23-5

Product Name

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

IUPAC Name

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Molecular Formula

C19H18N4O3

Molecular Weight

350.378

InChI

InChI=1S/C19H18N4O3/c1-23-11-14(10-22-23)15-7-6-13(8-20-15)9-21-19(24)18-12-25-16-4-2-3-5-17(16)26-18/h2-8,10-11,18H,9,12H2,1H3,(H,21,24)

InChI Key

UOPYCFMSVDJEDL-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3COC4=CC=CC=C4O3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.